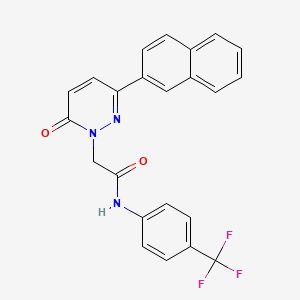

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

Molecular Formula |

C23H16F3N3O2 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C23H16F3N3O2/c24-23(25,26)18-7-9-19(10-8-18)27-21(30)14-29-22(31)12-11-20(28-29)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,27,30) |

InChI Key |

CQUDLBHRBJDTHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyridazine ring through a series of cyclization reactions. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or halides .

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Trifluoromethyl Group

2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 898132-80-4)

- Structural Difference : The trifluoromethyl group is attached to the phenyl ring in the ortho position instead of para (as in the target compound).

- Impact: Steric Effects: The ortho-substituent may restrict rotational freedom, altering binding pocket compatibility.

Substitution on the Pyridazinone Core

2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1282123-84-5)

- Structural Difference : The acetamide nitrogen is linked to a 3,4,5-trifluorophenyl group instead of 4-(trifluoromethyl)phenyl.

- Impact :

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Structural Difference: A triazole linker replaces the pyridazinone core, with a chlorophenyl group on the acetamide.

- Impact: Hydrogen Bonding: Pyridazinone’s ketone enables stronger hydrogen bonding compared to triazole’s nitrogen atoms. Aromatic Interactions: The naphthalene orientation differs due to the triazole’s spatial arrangement .

Variations in Acetamide Substituents

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS: 1246073-22-2)

- Structural Difference: The pyridazinone core is substituted with a 2-fluoro-4-methoxyphenyl group instead of naphthalen-2-yl.

- Impact :

Heterocyclic Hybrids

Antipyrine/Pyridazinone Hybrids (e.g., Compound 6e)

- Structural Difference : The acetamide is linked to an antipyrine moiety (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) instead of 4-(trifluoromethyl)phenyl.

- Impact :

Research Findings and Implications

- Bioactivity: Pyridazinone derivatives with naphthalene substituents (e.g., the target compound) show promise in targeting enzymes or receptors requiring extended aromatic interactions, such as kinase inhibitors .

- Synthetic Accessibility : The target compound’s structure avoids complex heterocyclic linkers (e.g., triazoles in ), simplifying synthesis and purification .

- Druglikeness : The trifluoromethyl group balances lipophilicity and metabolic stability, making it favorable for oral bioavailability compared to highly polar analogs .

Biological Activity

The compound 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.4 g/mol. The structure features a naphthalene moiety linked to a pyridazine derivative, which is known for its pharmacological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.4 g/mol |

| Functional Groups | Acetamide, Trifluoromethyl, Pyridazine |

| LogP | 4.0206 |

| Polar Surface Area | 51.425 Ų |

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific protein interactions crucial for tumor growth. For instance, studies have shown that it can inhibit the binding of annexin A2 to S100A10, a complex involved in cancer progression. This inhibition could potentially reduce tumor cell proliferation and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Protein Interactions : Disruption of the annexin A2-S100A10 complex can lead to reduced cancer cell survival.

- Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with the compound leads to increased early and late apoptosis in cancer cell lines, such as MCF-7 cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that the compound has IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory activity comparable to established anticancer drugs like Olaparib .

- SAR Exploration : Structure-activity relationship (SAR) studies reveal that modifications to the naphthalene and pyridazine moieties significantly affect biological potency. For example, varying substituents on the phenyl ring can enhance or diminish activity, highlighting the importance of hydrophobic interactions in binding affinity .

- Apoptosis Induction : Experimental results indicate that compounds similar to this structure can induce apoptosis effectively, with one study reporting a 26% apoptosis rate in treated MCF-7 cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.